1,3-Propanediamine, N'-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride
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Overview
Description
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an acridine moiety substituted with various functional groups, including nitro, methoxy, and diamine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride typically involves multi-step organic reactions. The starting materials often include acridine derivatives, which undergo nitration, methylation, and amination reactions. The reaction conditions may involve the use of strong acids or bases, organic solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Functional groups on the acridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group may yield an amino derivative, while oxidation may produce different acridine derivatives with altered functional groups.
Scientific Research Applications
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects through various pathways, including inhibition of enzyme activity, binding to DNA, or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
1,3-Propanediamine, N’-(4,5-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is unique due to its specific functional groups and their arrangement on the acridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Properties
CAS No. |
176915-34-7 |
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Molecular Formula |
C20H26Cl2N4O5 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-1-nitroacridin-9-yl)-N-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C20H24N4O5.2ClH/c1-22(2)11-6-12-23(25)20-13-7-5-8-15(28-3)18(13)21-19-16(29-4)10-9-14(17(19)20)24(26)27;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H |
InChI Key |
HKJHOGXDKXZPFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(C1=C2C=CC=C(C2=NC3=C(C=CC(=C31)[N+](=O)[O-])OC)OC)O.Cl.Cl |
Origin of Product |
United States |
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